Methioninol S-oxide
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Overview
Description
Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Methioninol S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to methionine sulfone.
Reduction: This compound can be reduced back to methionine using reducing agents like dithiothreitol or thioredoxin.
Substitution: The sulfoxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, hypochlorite.
Reducing Agents: Dithiothreitol, thioredoxin.
Reaction Conditions: Typically carried out under controlled pH and temperature to optimize yield and selectivity.
Major Products Formed
Methionine Sulfone: Formed through further oxidation.
Methionine: Formed through reduction.
Scientific Research Applications
Methioninol S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in oxidative stress and protein function modulation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methionine Sulfoxide: A closely related compound with similar redox properties.
Methionine Sulfone: A further oxidized form of methionine.
S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.
Uniqueness
Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .
Properties
CAS No. |
1935901-06-6 |
---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1 |
InChI Key |
JCIQSPZSTVLYLO-GXRJOMEUSA-N |
Isomeric SMILES |
CS(=O)CC[C@@H](CO)N |
Canonical SMILES |
CS(=O)CCC(CO)N |
Origin of Product |
United States |
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